(9E,26E)-pentatriaconta-9,26-dien-18-one
Description
(9E,26E)-Pentatriaconta-9,26-dien-18-one (commonly referred to as oleon) is a 35-carbon aliphatic ketone featuring two trans (E)-configured double bonds at positions 9 and 26 and a ketone group at position 18 . It is synthesized via Claisen condensation of methyl oleate, a process that forms a doubly unsaturated ketone intermediate. Oleon serves as a critical precursor in the production of macrocyclic musk compounds, notably civetone (9-cycloheptadecen-1-one), through ring-closing metathesis (RCM) . Despite the lack of stereoselectivity in its synthesis, the cis-isomer of civetone is highly valued in the fragrance industry, necessitating post-synthesis purification .
Properties
CAS No. |
1540-84-7 |
|---|---|
Molecular Formula |
C35H66O |
Molecular Weight |
502.9 g/mol |
IUPAC Name |
pentatriaconta-9,26-dien-18-one |
InChI |
InChI=1S/C35H66O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(36)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3 |
InChI Key |
VADWJCAQSYMXGH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9E,26E)-pentatriaconta-9,26-dien-18-one typically involves the use of long-chain alkenes and ketones as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to generate the ylide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The choice of method depends on the availability of starting materials and the desired purity of the final product. Catalytic processes, such as those involving transition metal catalysts, can also be employed to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
(9E,26E)-pentatriaconta-9,26-dien-18-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogens (e.g., bromine, chlorine) and hydrohalic acids (e.g., HBr, HCl) are typical reagents for electrophilic addition.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated alkanes.
Scientific Research Applications
Chemistry
In chemistry, (9E,26E)-pentatriaconta-9,26-dien-18-one is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of long-chain ketones on cellular processes. It may also serve as a model compound for understanding the behavior of similar natural products .
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its long-chain structure makes it suitable for applications in lubricants and surfactants .
Comparison with Similar Compounds
Comparison with Similar Compounds
Oleon is one of several long-chain unsaturated compounds used to synthesize macrocyclic ketones. Below is a detailed comparison with structurally or functionally related compounds:
Diethyl-9-octadecene-1,18-dioate
- Structure : A diester derived from ethyl oleate.
- Synthesis : Produced via homometathesis of ethyl oleate , followed by cyclization through Dieckmann condensation, ester hydrolysis, and decarboxylation to yield civetone .
- Key Differences: Requires high-purity ethyl oleate as a substrate, unlike oleon, which can be isolated in pure form after synthesis . Shares the limitation of non-stereoselective synthesis, resulting in a mixture of cis and trans isomers .
9-Cycloheptadecen-1-one (Civetone)
- Structure : A 17-membered macrocyclic ketone.
- Synthesis : Both oleon and diethyl-9-octadecene-1,18-dioate are precursors to civetone. Oleon undergoes RCM to directly form the macrocycle, whereas the diester route involves multiple steps (metathesis, condensation, and decarboxylation) .
- Key Differences :
Data Table: Comparative Analysis of Oleon and Related Compounds
Key Research Findings
Synthetic Efficiency : Oleon’s synthesis via Claisen condensation is industrially favorable due to its straightforward purification, unlike ethyl oleate-based routes, which demand ultra-pure starting materials .
Catalytic Limitations: Both oleon and ethyl oleate derivatives rely on non-stereoselective reactions, highlighting a need for improved catalytic systems to reduce post-synthesis purification costs .
Sustainability : Oleon’s role in civetone production aligns with green chemistry trends, as RCM minimizes waste compared to traditional multi-step syntheses .
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